N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2,4-dimethylbenzamide
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Overview
Description
N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide is an organic compound with a complex structure It is characterized by the presence of a benzotriazole ring, a chlorinated methoxyphenyl group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide typically involves multiple steps. One common approach is the reaction of 3-chloro-4-methoxyaniline with 2,4-dimethylbenzoyl chloride in the presence of a base to form the corresponding amide. This intermediate is then subjected to cyclization with sodium azide to form the benzotriazole ring. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative .
Scientific Research Applications
N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The benzotriazole ring can bind to metal ions, inhibiting their catalytic activity. Additionally, the compound can interact with proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxyphenylpropanamide
- N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
- 3-chloro-2-methylaniline
Uniqueness
N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H21ClN4O2 |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2,4-dimethylbenzamide |
InChI |
InChI=1S/C23H21ClN4O2/c1-13-5-7-17(14(2)9-13)23(29)25-19-12-21-20(10-15(19)3)26-28(27-21)16-6-8-22(30-4)18(24)11-16/h5-12H,1-4H3,(H,25,29) |
InChI Key |
FWCFXSSWXOAURZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC(=C(C=C4)OC)Cl)C |
Origin of Product |
United States |
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